molecular formula C11H14O2 B109533 3-methyl-2-phenylbutanoic acid CAS No. 3508-94-9

3-methyl-2-phenylbutanoic acid

Cat. No. B109533
Key on ui cas rn: 3508-94-9
M. Wt: 178.23 g/mol
InChI Key: HDLQGISFYDYWFJ-UHFFFAOYSA-N
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Patent
US05250517

Procedure details

A solution of 165.8 g (0.87 mol) of 2-phenyl-3-methylbutyric acid methyl ester, 52.0 q (1.30 mol) of sodium hydroxide, 1200 ml of methanol and 600 ml of water was heated to reflux for one hour. After evaporation of the methanol under reduced pressure, dilution with water and acidification with conc. hydrochloric acid, the aqueous solution was extracted with ether. The ethereal extracts were washed with water, dried over sodium sulfate and evaporated under reduced pressure, to obtain 146.3 g (95%) of 2-phenyl-3-methylbutyric acid in the form of a yellow oil which was used directly in the next step.
Quantity
165.8 g
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH:5]([CH3:7])[CH3:6].[OH-].[Na+].CO>O>[C:8]1([CH:4]([CH:5]([CH3:7])[CH3:6])[C:3]([OH:14])=[O:2])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
165.8 g
Type
reactant
Smiles
COC(C(C(C)C)C1=CC=CC=C1)=O
Name
Quantity
1.3 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1200 mL
Type
reactant
Smiles
CO
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the methanol under reduced pressure, dilution with water and acidification with conc. hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ether
WASH
Type
WASH
Details
The ethereal extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 146.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05250517

Procedure details

A solution of 165.8 g (0.87 mol) of 2-phenyl-3-methylbutyric acid methyl ester, 52.0 q (1.30 mol) of sodium hydroxide, 1200 ml of methanol and 600 ml of water was heated to reflux for one hour. After evaporation of the methanol under reduced pressure, dilution with water and acidification with conc. hydrochloric acid, the aqueous solution was extracted with ether. The ethereal extracts were washed with water, dried over sodium sulfate and evaporated under reduced pressure, to obtain 146.3 g (95%) of 2-phenyl-3-methylbutyric acid in the form of a yellow oil which was used directly in the next step.
Quantity
165.8 g
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH:5]([CH3:7])[CH3:6].[OH-].[Na+].CO>O>[C:8]1([CH:4]([CH:5]([CH3:7])[CH3:6])[C:3]([OH:14])=[O:2])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
165.8 g
Type
reactant
Smiles
COC(C(C(C)C)C1=CC=CC=C1)=O
Name
Quantity
1.3 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1200 mL
Type
reactant
Smiles
CO
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the methanol under reduced pressure, dilution with water and acidification with conc. hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ether
WASH
Type
WASH
Details
The ethereal extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 146.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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